5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-(3,3-diphenylpropylsulfamoyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWZCBHDDZTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the sulfamoyl group and the diphenylpropyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Antimalarial Applications
Recent studies have identified derivatives of sulfonamides, including 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid, as potential antimalarial agents. The rationale behind this application lies in the structural similarities to existing antimalarial compounds that inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in malaria parasites.
Case Study: Synthesis and Activity
A study synthesized a series of triazole-based benzenesulfonamide derivatives aimed at developing new antimalarial prototypes. The docking studies indicated that certain modifications on the sulfonamide structure could enhance activity against Plasmodium falciparum. The introduction of bulky groups like diphenylpropyl was hypothesized to improve binding affinity and selectivity for the target enzyme .
Anticancer Research
The compound has also been investigated for its anticancer properties. Its structural features allow it to engage in interactions with protein tyrosine phosphatases (PTPases), which are implicated in various cancer pathways.
Case Study: Molecular Hybrid Design
In a recent investigation, researchers designed molecular hybrids that incorporated sulfonamide moieties with triazine rings. These compounds exhibited significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest and apoptosis. The study emphasized the importance of structural modifications to enhance biological activity .
Protein-Protein Interaction Modulation
This compound has been explored for its ability to modulate protein-protein interactions (PPIs). This is particularly relevant in the context of signaling pathways involved in cell proliferation and survival.
Case Study: Chemical Induced Dimerization
Research into small molecules that stabilize PPIs has shown that compounds similar to this compound can be used to induce proximity between proteins, facilitating targeted signaling events without the toxic effects associated with traditional immunosuppressants. This approach allows for precise control over cellular processes and has implications for therapeutic development in cancer and autoimmune diseases .
Summary of Findings
The applications of this compound span several important areas in medicinal chemistry:
Mechanism of Action
The mechanism of action of 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the diphenylpropyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,3-Diphenylpropyl)amino]-2-methylbenzoic acid
- 5-[(3,3-Diphenylpropyl)thio]-2-methylbenzoic acid
- 5-[(3,3-Diphenylpropyl)oxy]-2-methylbenzoic acid
Uniqueness
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications, as it can offer different interactions and effects compared to similar compounds.
Biological Activity
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its herbicidal, fungicidal, and insecticidal properties, as well as its mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C19H22N2O3S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that assess its efficacy against different biological targets.
Herbicidal Activity
The compound has shown moderate herbicidal activity against specific plant species. The following table summarizes its herbicidal effects:
| Plant Species | Concentration (ppm) | Activity Level |
|---|---|---|
| Brassica napus | 100 | Moderate |
| Echinochloa crusgalli | 100 | Moderate |
| Various weeds | 10 | Weak |
At concentrations of 100 ppm, the compound demonstrated effective inhibition of growth in certain plant species, while at lower concentrations (10 ppm), the inhibitory effects were minimal .
Fungicidal Activity
In terms of fungicidal activity, the compound displayed weak inhibitory effects against several fungal pathogens. The results from a study indicated:
| Fungal Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | Weak (specific % not provided) |
| Rhizoctonia solani | 50 | Weak |
| Gibberella zeae | 50 | Weak |
| Botryosphaeria berengeriana | 50 | Weak |
| Colletotrichum gossypii | 50 | Weak |
These findings suggest that while the compound has some antifungal potential, it may not be suitable for broad-spectrum applications in agricultural settings .
Insecticidal Activity
The insecticidal properties of the compound were also evaluated. It exhibited moderate insecticidal activity against aphids, with an inhibition rate of approximately 48.1% at a specific concentration. This suggests potential utility in pest management strategies, particularly in integrated pest management systems .
The biological activities of this compound can be attributed to its ability to interact with specific biochemical pathways in target organisms. The compound likely acts by inhibiting key enzymes or disrupting cellular processes essential for growth and reproduction in plants and pests.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of this compound within a series of sulfonamide derivatives. The research aimed to explore the structure-activity relationship (SAR) and optimize the pharmacological properties for enhanced efficacy. The results indicated that modifications to the sulfamoyl group significantly influenced both herbicidal and insecticidal activities.
Q & A
Q. What are the optimal synthetic routes for 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid, and how can purity be validated?
Methodological Answer:
- Synthetic Optimization : Begin with sulfonylation of 2-methylbenzoic acid derivatives using 3,3-diphenylpropylamine under controlled pH (6–7) to minimize side reactions. Use anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purity Validation : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against an EP (European Pharmacopoeia) Reference Standard . Quantify impurities via LC-MS to identify byproducts, such as unreacted sulfamoyl intermediates .
Q. Which spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfamoyl group (δ 3.1–3.3 ppm for NH-SO) and aromatic protons in the diphenylpropyl moiety.
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonamide (1330–1320 cm for SO) and carboxylic acid (1700–1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI+) to detect [M+H] ions .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and track pH changes in aqueous solutions.
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and oxidative conditions (3% HO) to identify photolytic and oxidative breakdown products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or sulfotransferases. Focus on the sulfamoyl group’s hydrogen bonding with catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (root-mean-square deviation) and ligand-protein interaction fingerprints .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and buffer conditions (pH 7.4 PBS).
- Meta-Analysis : Pool data from multiple studies (minimum n=5) and apply statistical models (e.g., random-effects meta-regression) to account for variability in protocols .
- Orthogonal Assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How can researchers design in vivo studies to evaluate metabolic pathways?
Methodological Answer:
- Radiolabeled Tracers : Synthesize -labeled analogs at the methylbenzoic acid position. Administer intravenously to rodent models and collect plasma, urine, and feces over 24–72 hours.
- Metabolite Profiling : Use UPLC-QTOF-MS to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
Q. What advanced separation techniques improve purification of stereoisomeric impurities?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA or IB columns with heptane/ethanol (90:10) mobile phase. Adjust temperature to 25°C for baseline separation of epimers .
- Membrane Technologies : Apply nanofiltration (MWCO 300–500 Da) to remove low-molecular-weight impurities post-crystallization .
Methodological Notes
- Theoretical Frameworks : Link studies to salicylic acid derivative pharmacology (anti-inflammatory mechanisms) or sulfonamide enzyme inhibition models .
- Data Reproducibility : Pre-register experimental protocols on platforms like OSF (Open Science Framework) and share raw spectral data via public repositories (e.g., Zenodo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
